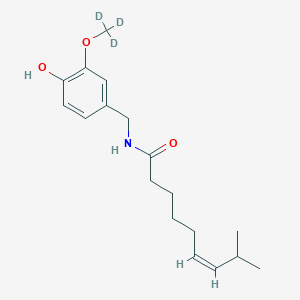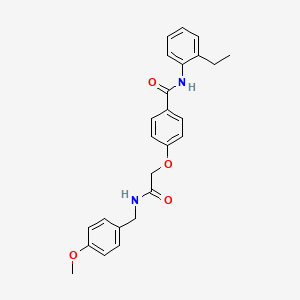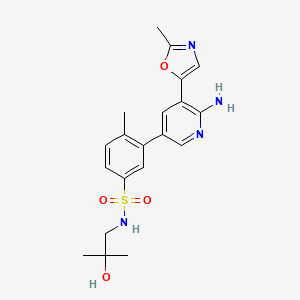
(Rac)-Arimoclomol-d10 (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Arimoclomol-d10 (maleate) is a deuterated form of Arimoclomol, a pharmacological chaperone that has shown potential in treating various neurodegenerative diseases. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The maleate salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Arimoclomol-d10 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the Arimoclomol molecule to form Arimoclomol-d10.
Racemization: Conversion of the enantiomerically pure Arimoclomol-d10 into a racemic mixture.
Salt Formation: Reaction of the racemic Arimoclomol-d10 with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (Rac)-Arimoclomol-d10 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled deuteration and racemization reactions.
Crystallization: To purify the final product and obtain the maleate salt form.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Arimoclomol-d10 (maleate) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(Rac)-Arimoclomol-d10 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential to modulate protein folding and reduce the aggregation of misfolded proteins.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
(Rac)-Arimoclomol-d10 (maleate) exerts its effects by acting as a pharmacological chaperone. It enhances the activity of heat shock proteins (HSPs), which assist in the proper folding of proteins and prevent the aggregation of misfolded proteins. The molecular targets include HSP70 and HSP90, which are involved in various cellular pathways related to protein homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Arimoclomol: The non-deuterated form of the compound.
Clenbuterol: Another pharmacological chaperone with similar effects on HSPs.
Geldanamycin: An HSP90 inhibitor with different mechanisms of action.
Uniqueness
(Rac)-Arimoclomol-d10 (maleate) is unique due to its deuterated nature, which can enhance its metabolic stability and reduce its rate of degradation. This makes it potentially more effective and longer-lasting compared to its non-deuterated counterpart.
Propiedades
Fórmula molecular |
C18H24ClN3O7 |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(3Z)-N-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/i1D2,2D2,3D2,6D2,7D2; |
Clave InChI |
OHUSJUJCPWMZKR-XFNNNHAGSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


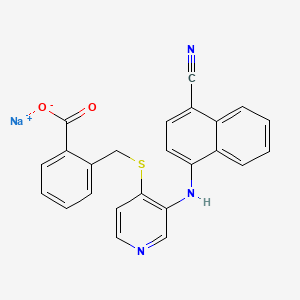
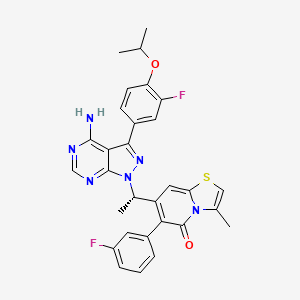

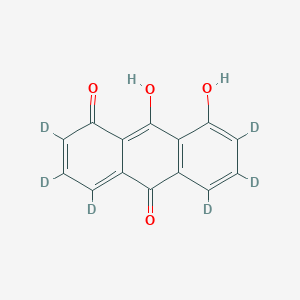
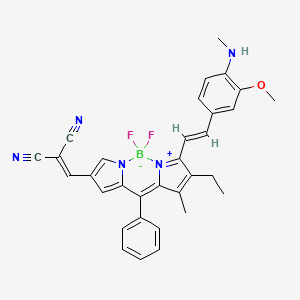
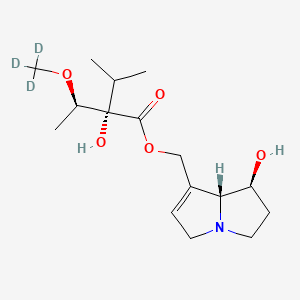
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)


